N-(3-bromobenzyl)-N-cyclopropylamine

Description

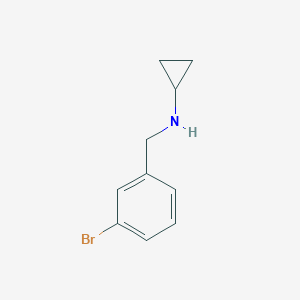

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(3-bromophenyl)methyl]cyclopropanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-2-8(6-9)7-12-10-4-5-10/h1-3,6,10,12H,4-5,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQACTPWGWIMYOY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NCC2=CC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40405974 | |

| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

892570-95-5 | |

| Record name | N-(3-bromobenzyl)-N-cyclopropylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40405974 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Bromobenzyl N Cyclopropylamine and Analogous Cyclopropylamines

Direct Synthetic Routes to N-Substituted Cyclopropylamines

Direct synthetic routes offer a straightforward approach to N-(3-bromobenzyl)-N-cyclopropylamine by attaching the 3-bromobenzyl group to a cyclopropylamine (B47189) molecule. These methods are often efficient and utilize readily available starting materials.

Amination Strategies for Cyclopropyl (B3062369) Derivatives

Amination strategies involve the formation of a carbon-nitrogen bond between a cyclopropyl precursor and an amine. One common approach is the N-alkylation of cyclopropylamine with a suitable benzyl (B1604629) halide. In the context of synthesizing this compound, this would involve the reaction of cyclopropylamine with 3-bromobenzyl bromide or chloride. This nucleophilic substitution reaction is typically carried out in the presence of a base to neutralize the hydrogen halide byproduct.

Another strategy involves the amination of cyclopropyl derivatives such as cyclopropanol (B106826) or cyclopropyl halides. Cyclopropanol can be animated using ammonia (B1221849) or amine derivatives, often in the presence of a catalyst, providing an efficient pathway to cyclopropylamines. Similarly, halogenated cyclopropanes, like cyclopropyl chloride or bromide, can react with amines to yield the corresponding N-substituted cyclopropylamine.

The table below summarizes various direct amination strategies for the synthesis of N-substituted cyclopropylamines.

| Amination Strategy | Substrate | Reagent | Key Conditions | Product |

| N-Alkylation | Cyclopropylamine | 3-Bromobenzyl bromide | Base (e.g., K2CO3, Et3N), Solvent (e.g., CH3CN, DMF) | This compound |

| Amination of Cyclopropanol | Cyclopropanol | 3-Bromobenzylamine | Catalyst | This compound |

| Amination of Cyclopropyl Halide | Cyclopropyl bromide | 3-Bromobenzylamine | Base | This compound |

Reductive Amination Approaches

Reductive amination is a powerful and widely used method for the synthesis of amines. researchgate.net This two-step, often one-pot, process involves the initial reaction of a carbonyl compound with an amine to form an imine intermediate, which is then reduced to the corresponding amine. nih.gov For the synthesis of this compound, this would entail the reaction of 3-bromobenzaldehyde (B42254) with cyclopropylamine, followed by reduction of the resulting imine.

A variety of reducing agents can be employed for the reduction of the imine intermediate. Common choices include sodium borohydride (B1222165) (NaBH4), sodium cyanoborohydride (NaBH3CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3). nih.gov Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) is also a viable method. acs.org The choice of reducing agent can be critical to avoid the reduction of the starting aldehyde.

Below is a table outlining common reducing agents used in the reductive amination for the synthesis of this compound.

| Reducing Agent | Carbonyl Substrate | Amine Substrate | Key Conditions |

| Sodium Borohydride (NaBH4) | 3-Bromobenzaldehyde | Cyclopropylamine | Methanol, room temperature |

| Sodium Cyanoborohydride (NaBH3CN) | 3-Bromobenzaldehyde | Cyclopropylamine | Methanol, pH 6-7 |

| Sodium Triacetoxyborohydride (NaBH(OAc)3) | 3-Bromobenzaldehyde | Cyclopropylamine | Dichloromethane, room temperature |

| H2, Palladium on Carbon (Pd/C) | 3-Bromobenzaldehyde | Cyclopropylamine | Ethanol, H2 atmosphere |

Cyclopropanation Reactions Leading to Cyclopropylamine Skeletons

An alternative synthetic strategy involves the construction of the cyclopropane (B1198618) ring itself, with subsequent or concurrent introduction of the amine functionality. These methods are particularly useful for creating structurally diverse and highly substituted cyclopropylamines.

Metal-Catalyzed Cyclopropanation Methodologies (e.g., Cu, Pd, Rh, Ru)

Transition metal-catalyzed cyclopropanation of alkenes with diazo compounds is a cornerstone of cyclopropane synthesis. wikipedia.org Catalysts based on copper, palladium, rhodium, and ruthenium are commonly employed. rsc.orgrsc.org In the context of cyclopropylamine synthesis, this reaction can be adapted to use substrates that either contain a nitrogen functionality or can be readily converted to one.

For instance, the cyclopropanation of an enamine or a vinylcarbamate can directly lead to a protected cyclopropylamine. acs.org Rhodium and copper catalysts have shown particular efficacy in these transformations. Another approach involves the cyclopropanation of an alkene to form a cyclopropylcarboxylic acid ester. This ester can then be converted to the corresponding cyclopropylamine via a Curtius rearrangement.

The table below provides an overview of metal catalysts used in cyclopropanation for the synthesis of cyclopropylamine precursors.

| Metal Catalyst | Alkene Substrate | Carbene Source | Product |

| Copper (Cu) | Styrene | Ethyl diazoacetate | Ethyl 2-phenylcyclopropane-1-carboxylate |

| Palladium (Pd) | N-Vinylphthalimide | Diazomethane | N-(Cyclopropyl)phthalimide |

| Rhodium (Rh) | Vinyl acetate | Methyl phenyldiazoacetate | Methyl 2-acetoxy-2-phenylcyclopropane-1-carboxylate |

| Ruthenium (Ru) | Acrylonitrile | Ethyl diazoacetate | Ethyl 2-cyanocyclopropane-1-carboxylate |

Carbene-Based Cyclopropanation Reactions (e.g., Simmons-Smith, Corey-Chaykovsky)

Carbene-based cyclopropanation reactions provide another powerful avenue for the synthesis of cyclopropane rings. The Simmons-Smith reaction, which utilizes a zinc carbenoid generated from diiodomethane (B129776) and a zinc-copper couple, is a widely used method for the cyclopropanation of alkenes. wikipedia.orgthermofisher.com This reaction is particularly useful for the cyclopropanation of allylic alcohols, where the hydroxyl group directs the carbenoid, leading to high stereoselectivity. The resulting cyclopropylmethanol (B32771) can then be converted to a cyclopropylamine.

The Corey-Chaykovsky reaction involves the reaction of a sulfur ylide with an α,β-unsaturated carbonyl compound to yield a cyclopropane. wikipedia.orgorganic-chemistry.org The resulting cyclopropyl ketone or ester can then be transformed into a cyclopropylamine through various synthetic manipulations, such as reductive amination of the ketone or conversion of the ester to an amide followed by a Hofmann or Curtius rearrangement.

The following table compares the Simmons-Smith and Corey-Chaykovsky reactions for the synthesis of cyclopropylamine precursors.

| Reaction | Reagents | Substrate | Intermediate Product |

| Simmons-Smith | CH2I2, Zn-Cu | Allyl alcohol | Cyclopropylmethanol |

| Corey-Chaykovsky | (CH3)3S+I-, NaH | Cinnamaldehyde | 2-Formyl-1-phenylcyclopropane |

Cycloaddition Reactions in Cyclopropylamine Synthesis

Cycloaddition reactions offer a distinct approach to the construction of the cyclopropylamine framework. sci-hub.se These reactions can involve the [2+1] cycloaddition of a carbene to an enamine or a related nitrogen-containing alkene.

More recently, [3+2] cycloaddition reactions of cyclopropylamines have been developed. nih.govrsc.org In these reactions, the cyclopropylamine acts as a three-carbon synthon. For example, visible-light-mediated [3+2] cycloaddition of an N-aryl cyclopropylamine with an alkene can lead to the formation of a cyclopentylamine (B150401) derivative. While this does not directly form a cyclopropylamine, it highlights the utility of cyclopropylamines as building blocks in cycloaddition chemistry.

Furthermore, nickel-catalyzed [3+2] cycloaddition of cyclopropyl imines with enones has been shown to be an effective method for the synthesis of functionalized cyclopentanes, demonstrating the reactivity of cyclopropylamine derivatives in cycloaddition processes. mdpi.com

Functional Group Interconversions and Derivatization Strategies

The synthesis of this compound can also be approached through the modification of precursor molecules, involving the formation of the N-cyclopropylamine core and the subsequent introduction of the halogenated benzyl group.

Conversion of Precursors to N-Cyclopropylamine Structures (e.g., reduction of nitro-substituted cyclopropanes)

One viable pathway to N-cyclopropylamine structures involves the reduction of nitro-substituted cyclopropanes. googleapis.comnih.gov Nitrocyclopropanes are valuable synthetic intermediates due to the versatile nature of the nitro group, which can be converted into various other functionalities, including amines. nih.gov The synthesis of nitrocyclopropanes can be achieved through methods such as the Michael-initiated ring closure of nitroalkenes. nih.gov Once the nitrocyclopropane (B1651597) is obtained, it can be reduced to the corresponding cyclopropylamine. Standard reduction conditions, such as using zinc (Zn) in the presence of acetic acid or hydrochloric acid, or iron (Fe) in acetic acid, can be employed for this transformation. googleapis.com This method provides a route to the core cyclopropylamine scaffold, which can then be further functionalized.

Introduction of Halogenated Benzyl Moieties

The introduction of the 3-bromobenzyl group onto the cyclopropylamine nitrogen can be accomplished via N-alkylation or reductive amination. A common method for N-benzylation involves the reaction of the primary amine (cyclopropylamine) with a benzyl halide, such as 3-bromobenzyl bromide or 3-bromobenzyl chloride, typically in the presence of a base to neutralize the hydrogen halide byproduct. ontosight.ai Alternatively, reductive amination provides another route, where cyclopropylamine is reacted with 3-bromobenzaldehyde to form an intermediate imine, which is then reduced in situ to the secondary amine using a suitable reducing agent like sodium borohydride. For the synthesis of tertiary amines, a second alkylation or reductive amination step can be performed. Various catalytic systems, including those based on palladium, cobalt, or ruthenium, can facilitate the N-alkylation of amines with benzyl alcohols, offering atom-economic alternatives. organic-chemistry.org

Chemo- and Stereoselective Synthesis of this compound Structures

The chemo- and stereoselective synthesis of specific this compound structures requires careful selection of reagents and reaction conditions. For instance, in the context of cycloaddition reactions, the stereochemical outcome can be controlled. Asymmetric [3+2] photocycloadditions of cyclopropylamines have been developed, providing access to biologically important cyclopentylamines in an enantioselective fashion. rsc.org The use of chiral catalysts, such as chiral Brønsted acids or chiral thioureas, can induce high levels of enantio- and diastereoselectivity in these transformations. rsc.orgresearchgate.net

Furthermore, the synthesis of chiral cyclopropane-containing molecules can be achieved through stereoselective cyclopropanation reactions. elsevierpure.com For example, Charette asymmetric cyclopropanation or substrate-controlled Simmons-Smith cyclopropanation can be employed to establish the desired stereochemistry on the cyclopropane ring at an early stage. elsevierpure.com This chiral cyclopropylamine precursor could then be subjected to N-benzylation as described previously to afford the final enantiomerically enriched target molecule. The functional group tolerance of these methods allows for the presence of the bromo-substituent on the benzyl group throughout the synthetic sequence.

Spectroscopic and Structural Characterization in Academic Research

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Detailed ¹H NMR data, including chemical shifts, multiplicities, coupling constants, and integration for N-(3-bromobenzyl)-N-cyclopropylamine, are not available in the surveyed scientific literature. This information is crucial for confirming the molecular structure by identifying the chemical environment of each proton.

Specific ¹³C NMR spectral data for this compound, which would provide information on the number and type of carbon atoms in the molecule, have not been reported in published research.

There is no available research detailing the use of two-dimensional NMR techniques, such as COSY, HSQC, or HMBC, for the structural analysis of this compound. These advanced methods would be instrumental in definitively assigning proton and carbon signals and confirming the connectivity of the molecular framework.

No studies were found that apply NMR spectroscopy to the analysis of this compound within complex mixtures or in the context of comparative metabolomics with its analogues.

Vibrational Spectroscopy Applications

Experimental FT-IR spectroscopic data for this compound, which would identify characteristic vibrational frequencies of its functional groups (such as C-N, C-H, and C-Br bonds, as well as aromatic ring vibrations), is not documented in the available literature.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and to deduce its structure from fragmentation patterns. For this compound (C₁₀H₁₂BrN), the exact molecular weight is approximately 225.01 g/mol . The mass spectrum would show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of bromine isotopes, ⁷⁹Br and ⁸¹Br, which have a near 1:1 natural abundance. This results in two peaks of almost equal intensity at m/z 225 and 227.

Upon electron ionization, the molecule is expected to undergo several predictable fragmentation pathways:

Benzylic Cleavage: The most favorable cleavage is often at the C-N bond adjacent to the benzene (B151609) ring. This would result in the formation of a 3-bromobenzyl cation (m/z 169/171) or, more likely, a rearranged tropylium (B1234903) ion of the same mass, which is a common and stable fragment in the mass spectra of benzyl (B1604629) compounds.

Alpha-Cleavage: Cleavage of a bond alpha to the nitrogen atom is a characteristic fragmentation pathway for amines. docbrown.info Loss of a cyclopropyl (B3062369) radical would lead to a fragment at m/z 184/186.

Loss of HBr: Elimination of a hydrogen bromide molecule (HBr) from the molecular ion could lead to a fragment at m/z 144.

Cyclopropyl Fragmentation: The cyclopropyl group itself can fragment, for instance, by losing ethene (C₂H₄) to form smaller ions. researchgate.net

Studies on the fragmentation of N-benzyl-substituted amines and related structures confirm that benzylic cleavage is a dominant process. ljmu.ac.uknist.gov

| m/z Value | Proposed Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 225 / 227 | [C₁₀H₁₂BrN]⁺ | Molecular Ion [M]⁺ |

| 184 / 186 | [C₇H₇BrN]⁺ | Alpha-cleavage (loss of C₃H₅•) |

| 169 / 171 | [C₇H₆Br]⁺ | Benzylic cleavage (3-bromotropylium ion) |

| 144 | [C₁₀H₁₁N]⁺ | Loss of HBr from [M]⁺ |

| 91 | [C₇H₇]⁺ | Tropylium ion (from loss of Br• from the benzyl fragment) |

| 56 | [C₃H₆N]⁺ | Fragment containing the cyclopropylamine (B47189) moiety |

Electronic Spectroscopy (UV-Vis) and Chiroptical Methods

UV-Visible spectroscopy measures the electronic transitions within a molecule. The primary chromophore in this compound is the substituted benzene ring. Benzylamine (B48309) itself typically shows two absorption bands: a strong band around 206 nm and a weaker, structured band around 256 nm, which arise from π → π* transitions in the aromatic ring. sielc.comnist.gov

The presence of the bromine atom on the ring is expected to cause a slight red shift (a shift to longer wavelengths) of these absorption maxima due to its auxochromic effect. Therefore, this compound would be predicted to have absorption maxima slightly above 210 nm and 260 nm. Research on benzylamine and its derivatives in various solvents confirms these characteristic absorption patterns. researchgate.netresearchgate.net

| Predicted λmax (nm) | Electronic Transition | Chromophore |

|---|---|---|

| ~210-220 | π → π | Substituted Benzene Ring |

| ~260-270 | π → π (benzenoid band) | Substituted Benzene Ring |

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive technique for determining the three-dimensional atomic arrangement of a compound in its solid, crystalline state. nih.gov While a specific crystal structure for this compound has not been reported in publicly accessible databases, the structural parameters can be predicted from crystallographic data of similar molecules.

A crystal structure determination would reveal precise bond lengths, bond angles, and the conformation of the molecule. Key features would include:

The geometry of the substituted benzene ring.

The bond lengths of C-Br, C-N, and the bonds within the cyclopropyl ring.

In the solid state, intermolecular interactions would dictate the crystal packing. Potential interactions could include van der Waals forces and possibly weak C-H···π interactions. Studies on the crystal structures of various bromobenzyl derivatives show how these molecules pack in the solid state, often influenced by bromine-bromine or bromine-π interactions. nih.govsemanticscholar.org The analysis of related amine structures also provides a basis for predicting the likely molecular geometry and packing arrangements. mdpi.commdpi.com

N 3 Bromobenzyl N Cyclopropylamine As a Privileged Scaffold and Building Block in Advanced Organic Synthesis

Design and Synthesis of N-Cyclopropylamine-Containing Derivatives for Diverse Academic Applications

The unique structural features of N-(3-bromobenzyl)-N-cyclopropylamine, namely the reactive bromobenzyl group and the sterically demanding yet conformationally flexible cyclopropylamine (B47189) moiety, have made it a valuable starting material for the synthesis of a wide array of derivatives with potential applications in various fields of chemical research.

Integration into Heterocyclic Systems (e.g., quinoxaline (B1680401), triazole, pyrazole (B372694) derivatives)

The this compound scaffold has been successfully incorporated into various heterocyclic systems, leading to the generation of novel compounds with diverse chemical properties. The syntheses of quinoxaline, triazole, and pyrazole derivatives are particularly noteworthy.

Quinoxaline Derivatives: Quinoxalines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention due to their wide range of biological activities. nih.govsapub.org The synthesis of quinoxaline derivatives often involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound. sapub.orgnih.gov While direct incorporation of the this compound moiety into the quinoxaline core via this method is not straightforward, the compound can be utilized in post-synthesis modifications. For instance, a pre-formed quinoxaline with a suitable reactive site, such as a chloro or hydroxyl group, can be reacted with this compound to introduce the desired fragment. nih.gov This approach allows for the creation of a library of quinoxaline derivatives bearing the N-cyclopropylamine substituent.

Triazole Derivatives: 1,2,3-Triazoles are another important class of heterocycles, often synthesized via the Huisgen 1,3-dipolar cycloaddition, a "click chemistry" reaction between an azide (B81097) and an alkyne. nih.govorganic-chemistry.org To integrate this compound into a triazole ring, the compound can be first converted to an azide derivative. The resulting benzyl (B1604629) azide can then be reacted with a variety of alkynes to yield the corresponding 1,2,3-triazole derivatives. This modular approach allows for the facile generation of a diverse range of triazole-containing compounds. nih.govnih.govnih.gov

Pyrazole Derivatives: Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms. nih.govmdpi.com Their synthesis often involves the condensation of a hydrazine (B178648) with a β-dicarbonyl compound or an α,β-unsaturated carbonyl compound. nih.govlongdom.org Similar to quinoxalines, the this compound can be introduced by reacting it with a pre-synthesized pyrazole core containing a suitable leaving group. Alternatively, a more direct approach involves the synthesis of a hydrazine derivative of this compound, which can then be used as a building block in pyrazole synthesis. nih.govresearchgate.netbeilstein-journals.org

Exploration of Structural Analogues with Modified Benzyl Moieties

To further explore the structure-activity relationships of compounds derived from this compound, researchers have synthesized a variety of structural analogues with modifications to the benzyl moiety. These modifications can involve altering the position of the bromine atom on the benzene (B151609) ring, replacing the bromine with other substituents, or introducing additional functional groups.

For example, analogues with the bromine atom at the ortho- or para-position of the benzyl ring can be prepared to investigate the influence of the substituent's location on the compound's properties. Furthermore, the bromine atom can be replaced by other halogens (e.g., chlorine, fluorine) or by electron-donating or electron-withdrawing groups to modulate the electronic properties of the benzyl ring. The synthesis of these analogues typically follows similar synthetic routes to that of this compound itself, starting from the corresponding substituted benzyl halide.

Role in the Construction of Complex Molecular Architectures

The unique reactivity of this compound makes it a valuable tool for the construction of complex molecular architectures, including those generated through multi-component reactions and stereoselective transformations.

Incorporation into Multi-component Reactions (e.g., Ugi–Huisgen Reaction)

Multi-component reactions (MCRs) are powerful synthetic strategies that allow for the formation of complex molecules from three or more starting materials in a single step. The this compound can be effectively utilized in MCRs such as the Ugi–Huisgen reaction.

The Ugi–Huisgen reaction is a combination of the Ugi four-component reaction and the Huisgen 1,3-dipolar cycloaddition. In a typical Ugi–Huisgen reaction involving this compound, the amine would first react with an aldehyde, an isocyanide, and a carboxylic acid in the Ugi reaction to form an α-acylamino amide intermediate. If one of the components contains an azide or an alkyne functionality, a subsequent intramolecular or intermolecular Huisgen cycloaddition can occur to form a triazole ring, leading to the rapid assembly of complex, drug-like molecules.

Stereoselective Construction of Chiral Amine Derivatives

Chiral amines are crucial building blocks in the synthesis of many pharmaceuticals and fine chemicals. researchgate.netsigmaaldrich.com The N-cyclopropylamine moiety in this compound can influence the stereochemical outcome of reactions at or near the nitrogen atom. While the parent compound is achiral, its derivatives can be designed to undergo stereoselective transformations.

Methods for the stereoselective synthesis of chiral amines often involve the use of chiral auxiliaries, catalysts, or enzymatic resolutions. mdma.chnih.gov For instance, derivatives of this compound can be prepared that contain a chiral auxiliary, which can direct the stereoselective addition of a nucleophile to an iminium ion intermediate. Alternatively, the cyclopropyl (B3062369) group itself can exert stereocontrol in certain reactions. mdpi.comku.edu The development of stereoselective methods for the construction of chiral amines from N-cyclopropylamine-containing precursors is an active area of research. rsc.org

Development of Novel Reaction Methodologies Utilizing the Compound's Unique Reactivity

The presence of both a reactive bromo-aromatic group and a secondary amine provides this compound with a unique reactivity profile that can be exploited in the development of novel reaction methodologies. For example, the bromine atom can participate in various cross-coupling reactions, such as Suzuki, Heck, and Buchwald-Hartwig reactions, allowing for the introduction of a wide range of substituents onto the benzene ring.

Simultaneously, the secondary amine can undergo various transformations, including N-alkylation, N-arylation, and acylation. The interplay between the reactivity of the bromine atom and the amine functionality can be harnessed to design novel tandem or one-pot reactions for the efficient synthesis of complex molecules.

Catalytic Functionalization of Carbon-Bromine and Carbon-Nitrogen Bonds

The presence of both a C-Br and a C-N bond in this compound allows for selective transformations using transition metal catalysis. The reactivity of each bond can be controlled by the choice of catalyst, ligands, and reaction conditions.

Palladium-catalyzed cross-coupling reactions are a powerful tool for the functionalization of the C-Br bond. These reactions, often referred to as Buchwald-Hartwig aminations, enable the formation of new C-N bonds by coupling the aryl bromide with various amines. acs.orgresearchgate.net While the methodology is well-established for a range of aryl halides, its application to cyclopropylamines requires careful consideration due to the potential for ring-opening of the strained three-membered ring under certain catalytic conditions. researchgate.net However, the development of highly active and air-stable palladium precatalysts has made the arylation of cyclopropylamines more accessible, allowing for the synthesis of a wide range of N-arylcyclopropylamines in high yields. acs.orgnih.gov These conditions often tolerate a variety of functional groups and heterocycles. nih.gov

Nickel-catalyzed cross-coupling reactions have also emerged as a potent alternative for the N-arylation of cyclopropylamine. researchgate.net In some cases, nickel catalysts have demonstrated a broader scope of reactivity than their palladium and copper counterparts, even at room temperature. researchgate.net This includes the coupling of cyclopropylamine with a range of (hetero)aryl (pseudo)halides. researchgate.net The choice between palladium and nickel catalysis can be influenced by factors such as the electronic properties of the aryl halide. researchgate.net

The C-N bond of the N-cyclopropylamine moiety can also be a site for catalytic functionalization. For instance, dirhodium(II) catalysts can facilitate a [3+2] cycloaddition of N-arylaminocyclopropanes with alkynes, leading to the formation of more complex heterocyclic structures.

Table 1: Catalytic Functionalization Reactions

| Catalyst System | Reactant | Product Type | Key Features |

| Palladium Precatalysts (e.g., [(tBuBrettPhos)Pd(allyl)]OTf) | N-cyclopropylamine and Aryl Halides | Monoarylated Cyclopropylanilines | High yields, air-stable catalysts, functional group tolerance. acs.orgnih.gov |

| Nickel Complexes (e.g., (L)NiCl(o-tolyl)) | Cyclopropylamine and (Hetero)aryl Halides | N-arylcyclopropylamines | Effective at room temperature, broad substrate scope. researchgate.net |

| Dirhodium(II) Catalysts | N-arylaminocyclopropane and Alkynes | Cycloadducts | Formation of complex heterocyclic structures. |

Radical-Mediated Transformations

The benzyl and cyclopropyl groups within this compound also open avenues for radical-mediated transformations. The benzylic position is particularly susceptible to radical reactions due to the resonance stabilization of the resulting benzyl radical. khanacademy.org

Homolytic cleavage of the carbon-bromine bond can be initiated, for example, by pyrolysis, to generate a benzyl radical. nih.gov This radical can then participate in a variety of subsequent reactions. The oxidation of benzyl radicals is a key process in combustion and atmospheric chemistry, often proceeding through the formation of a benzylperoxy radical. nih.gov

The cyclopropylamine moiety can undergo radical-mediated ring-opening reactions. For instance, iron(II)-catalyzed radical [3+2] cyclization of N-aryl cyclopropylamines with various alkenes provides access to polyfunctionalized cyclopentylamine (B150401) scaffolds. acs.org This process is notable for its use of an inexpensive catalyst, mild conditions, and tolerance of a wide range of functional groups. acs.org

Furthermore, visible light-mediated photoredox catalysis can be employed for the 1,3-aminoacylation of cyclopropanes, utilizing N-benzoyl saccharin (B28170) as a bifunctional reagent. nih.gov In this process, N-heterocyclic carbenes (NHCs) play a crucial role in activating the C-N bond and facilitating the radical process. nih.gov

Table 2: Radical-Mediated Transformations

| Reaction Type | Key Intermediate | Resulting Structure | Notable Features |

| Benzylic Radical Reactions | Benzyl Radical | Functionalized Benzyl Derivatives | Resonance stabilized intermediate. khanacademy.org |

| Radical [3+2] Cyclization | Cyclopropylamine Radical Cation | Polyfunctionalized Cyclopentylamines | Iron-catalyzed, mild conditions. acs.org |

| Photoredox Catalyzed Aminoacylation | Acyl Radical and Amine Radical | 1,3-Aminoacylated Products | Visible light-mediated, uses a bifunctional reagent. nih.gov |

Q & A

Q. Basic Research Focus

- Storage : Keep under inert gas (N/Ar) at −20°C in amber vials to prevent light-induced degradation.

- Buffered Solutions : Use pH 7–8 phosphate buffer to avoid acid-catalyzed ring opening.

- Stabilizers : Add radical scavengers (e.g., BHT) if SET oxidation is a concern .

How do structural modifications to the cyclopropyl or benzyl groups alter the compound’s pharmacological activity?

Q. Advanced Research Focus

- Cyclopropyl Replacement : Compare with N-cyclopentyl analogs to assess ring strain’s role in enzyme inhibition or receptor binding.

- Bromine Substitution : Replace with Cl or CF to study electronic effects on metabolic rate (Hammett plots).

- Methodology :

- Synthesize analogs via parallel library approaches.

- Test in enzyme inhibition assays (e.g., CYP450 isoforms) or cellular models.

- Analyze SAR using QSAR models and crystallography (if co-crystals are obtainable) .

What experimental evidence supports or refutes the carbinolamine intermediate hypothesis in P450-mediated N-dealkylation?

Q. Advanced Research Focus

- Isotope Effects : Use -labeled α-C to measure kinetic isotope effects (KIE); a low KIE (<2) supports carbinolamine over SET mechanisms .

- Trapping Studies : Incubate with NaBH to stabilize carbinolamine as a secondary alcohol for LC-MS detection.

- Crystallography : Co-crystallize P450 with substrate analogs to visualize active-site interactions.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.